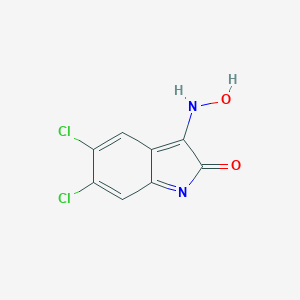
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been identified as promising targets for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Applications De Recherche Scientifique
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. The compound has been shown to inhibit the activity of JAK2, which is a critical component of several signaling pathways that are dysregulated in cancer cells. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
Mécanisme D'action
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK2, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors. JAK2 activation leads to the phosphorylation of downstream targets, including signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one prevents the phosphorylation of STAT proteins, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer, by inducing cell cycle arrest and apoptosis. In addition, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to modulate immune responses by inhibiting the production of cytokines and chemokines, which play critical roles in the regulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and specificity for JAK2 inhibition. The compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
For research include the identification of novel JAK inhibitors with improved potency and selectivity, investigation of the potential therapeutic applications of JAK inhibitors in autoimmune disorders and inflammatory conditions, and combination of JAK inhibitors with other targeted therapies.
Méthodes De Synthèse
The synthesis of 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one involves a multi-step process that starts with the reaction of 5,6-dichloroindole-2,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-one, which is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
18711-18-7 |
|---|---|
Nom du produit |
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one |
Formule moléculaire |
C8H4Cl2N2O2 |
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
Clé InChI |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
SMILES canonique |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
Synonymes |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



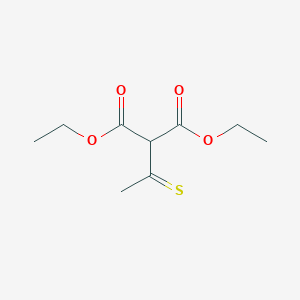
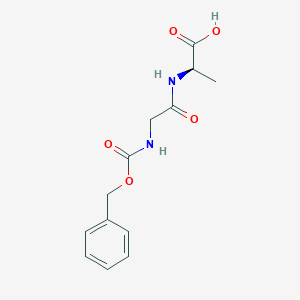
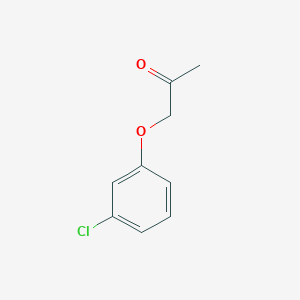
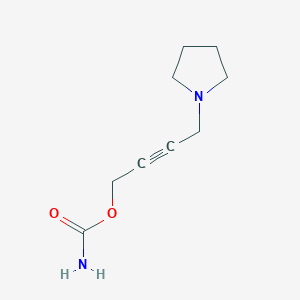
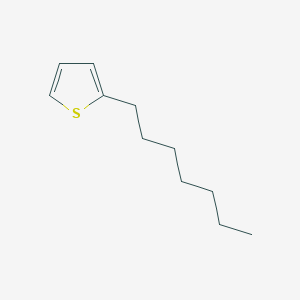
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
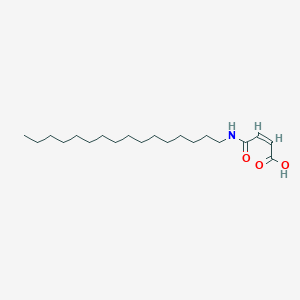
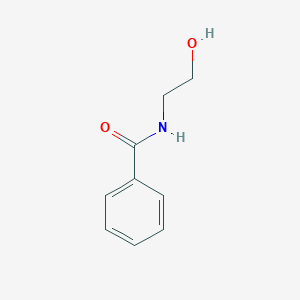
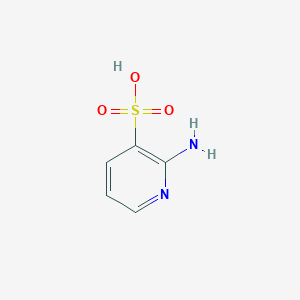
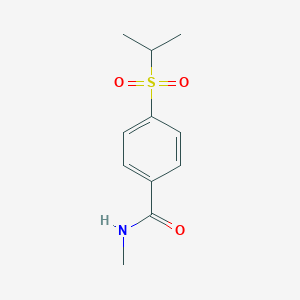
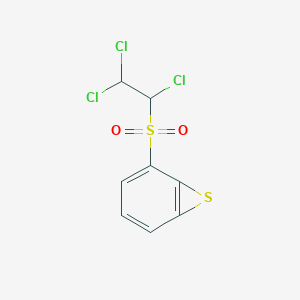
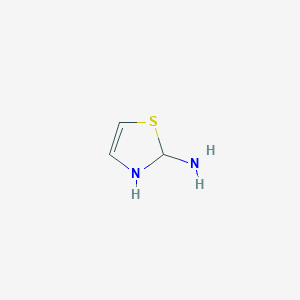
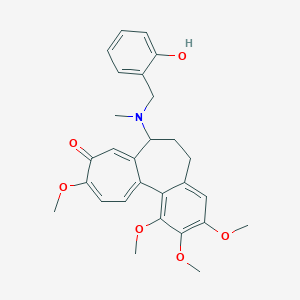
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)